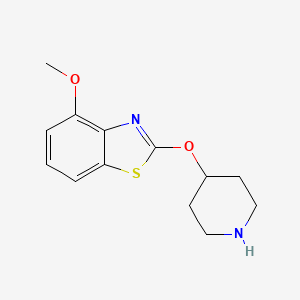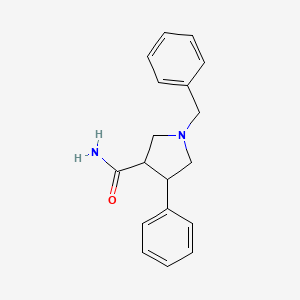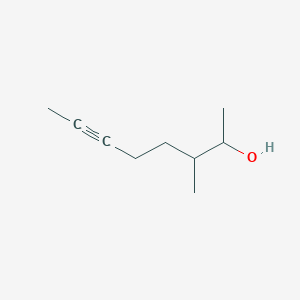
4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a methoxy group and a piperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidin-4-yloxy Substitution: The final step involves the substitution of the benzothiazole core with piperidin-4-yloxy group. This can be done by reacting the methoxylated benzothiazole with piperidine in the presence of a suitable base, such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole core can be reduced to form a dihydrobenzothiazole derivative.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-hydroxy-2-(piperidin-4-yloxy)-1,3-benzothiazole.
Reduction: Formation of 2-(piperidin-4-yloxy)-1,3-dihydrobenzothiazole.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine: Similar structure but with a pyrimidine core instead of a benzothiazole core.
4-Methoxy-2-(piperidin-4-yloxy)pyridine: Similar structure but with a pyridine core.
2-(Piperidin-4-yloxy)-1,3-benzothiazole: Lacks the methoxy group.
Uniqueness
4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole is unique due to the combination of its benzothiazole core, methoxy group, and piperidin-4-yloxy group. This unique structure imparts specific chemical and biological properties that can be advantageous in various applications, such as enhanced bioactivity or improved material properties.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
4-methoxy-2-piperidin-4-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2O2S/c1-16-10-3-2-4-11-12(10)15-13(18-11)17-9-5-7-14-8-6-9/h2-4,9,14H,5-8H2,1H3 |
InChI Key |
WTKIBEZBKCCNNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13255170.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13255171.png)


![tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13255186.png)
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate](/img/structure/B13255196.png)
![benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate](/img/structure/B13255200.png)
amine](/img/structure/B13255201.png)
![(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13255218.png)

![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13255233.png)

![6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13255243.png)
